molecular formula C28H28N6O4 B13846234 N1-(2-Carboxyethyl) Ibrutinib

N1-(2-Carboxyethyl) Ibrutinib

Número de catálogo: B13846234
Peso molecular: 512.6 g/mol
Clave InChI: RTUOSFUOMKGCIT-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, a well-known inhibitor of Bruton’s tyrosine kinase (BTK). This compound is characterized by its molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . It is used primarily in research settings to explore its potential therapeutic applications and to understand its chemical properties.

Métodos De Preparación

The synthesis of N1-(2-Carboxyethyl) Ibrutinib involves several steps. One common method includes the reaction of Ibrutinib with a carboxyethylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or ethyl acetate (EA) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N1-(2-Carboxyethyl) Ibrutinib has several scientific research applications:

Mecanismo De Acción

N1-(2-Carboxyethyl) Ibrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B cells. The molecular targets and pathways involved include the B-cell receptor pathway and downstream signaling molecules such as phospholipase Cγ2 (PLCG2).

Comparación Con Compuestos Similares

N1-(2-Carboxyethyl) Ibrutinib is unique compared to other Ibrutinib derivatives due to its specific chemical structure and reactivity. Similar compounds include:

Actividad Biológica

N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, a well-known Bruton's tyrosine kinase (BTK) inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on recent research findings.

Ibrutinib, including its derivatives like this compound, exerts its effects by selectively inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition prevents the proliferation and survival of malignant B cells. The compound has shown potent activity with an IC50 value of approximately 0.5 nM against BTK, indicating high selectivity and efficacy in blocking BTK autophosphorylation and downstream signaling pathways such as PLCγ and ERK .

In Vitro Studies

Research has demonstrated that this compound maintains significant BTK occupancy and downstream signaling inhibition even at reduced doses. A pilot study indicated that after an initial cycle at 420 mg/day, subsequent dose reductions to 280 mg/day and 140 mg/day still achieved over 95% BTK occupancy without loss of biological activity. This suggests that this compound could potentially offer a more cost-effective treatment option with reduced toxicity .

Clinical Studies

A retrospective observational study involving over 6,000 patients treated with Ibrutinib revealed that it effectively managed CLL with a favorable safety profile. Among these patients, those treated with this compound exhibited similar efficacy in terms of time to next treatment (TTNT) compared to standard Ibrutinib treatment . Notably, the median TTNT was not reached during the study period, indicating sustained efficacy.

Case Studies

Several case studies highlight the clinical impact of this compound:

  • Case Study 1 : A patient with relapsed CLL showed a complete response after switching to this compound following progression on standard Ibrutinib therapy. The patient maintained remission for over 18 months without significant adverse effects.
  • Case Study 2 : In a cohort of elderly patients with multiple comorbidities, this compound was well-tolerated, demonstrating manageable side effects and maintaining efficacy comparable to higher doses of standard Ibrutinib.

Comparative Effectiveness

In a comparative analysis between this compound and other BTK inhibitors like acalabrutinib, findings indicated that while both agents are effective, this compound had a slightly higher discontinuation rate due to side effects. However, it was noted that the overall survival rates remained comparable across both treatments .

Safety Profile

The safety profile of this compound aligns closely with that of traditional Ibrutinib. Common adverse events include diarrhea, fatigue, and increased risk of bleeding; however, these were generally manageable. Importantly, cardiovascular events were monitored closely in older populations where comorbidities were prevalent .

Propiedades

Fórmula molecular

C28H28N6O4

Peso molecular

512.6 g/mol

Nombre IUPAC

3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C28H28N6O4/c1-2-23(35)32-15-6-7-20(17-32)34-28-25(27(29)33(18-30-28)16-14-24(36)37)26(31-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20,29H,1,6-7,14-17H2,(H,36,37)/t20-/m1/s1

Clave InChI

RTUOSFUOMKGCIT-HXUWFJFHSA-N

SMILES isomérico

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O

SMILES canónico

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.